![molecular formula C11H15BO4 B1280315 3-Butoxycarbonylphenylboronic acid CAS No. 827300-04-9](/img/structure/B1280315.png)
3-Butoxycarbonylphenylboronic acid
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Overview
Description
3-Butoxycarbonylphenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. Phenylboronic acids are known for their utility in various organic reactions, such as Suzuki coupling, and as catalysts in the formation of carbon-nitrogen bonds. They are also key intermediates in the synthesis of complex molecules, including unnatural amino acids and macrocyclic boron compounds.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 3-butoxycarbonylphenylboronic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which suggests that similar strategies could potentially be applied to the synthesis of 3-butoxycarbonylphenylboronic acid . Additionally, the catalytic properties of different phenylboronic acids in reactions like dehydrative amidation and asymmetric synthesis indicate that the synthesis of 3-butoxycarbonylphenylboronic acid could involve catalytic steps or the use of boronic acids as reagents .
Molecular Structure Analysis
The molecular structure of phenylboronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The structure of 3-butoxycarbonylphenylboronic acid would likely resemble this general framework, with the addition of a butoxycarbonyl substituent. Studies on trifluoromethylphenylboronic acids have shown that these compounds can form hydrogen-bonded dimers and exhibit resistance to protodeboronation, which could also be relevant for the structural analysis of 3-butoxycarbonylphenylboronic acid .
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They are used in the construction of calix- and cage-shaped boron complexes, indicating their potential in forming complex structures . The reactivity of 3-butoxycarbonylphenylboronic acid could be inferred from these studies, suggesting its use in the synthesis of macrocyclic and cage-like molecules. Additionally, the catalytic role of phenylboronic acids in asymmetric synthesis and amidation reactions points to the potential utility of 3-butoxycarbonylphenylboronic acid in similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by their substituents. For example, the introduction of trifluoromethyl and trifluoromethoxy groups affects the acidity and crystal structure of the compounds . By analogy, the butoxycarbonyl group in 3-butoxycarbonylphenylboronic acid would likely impact its acidity, solubility, and crystal packing. The presence of this group could also affect the compound's stability and resistance to protodeboronation, which is a common reaction for boronic acids under certain conditions.
Scientific Research Applications
Electropolymerization in Ionic Liquids
3-Aminophenylboronic acid (3-APBA), related to 3-Butoxycarbonylphenylboronic acid, has been used in electropolymerization processes. Zou, Yaqiu, and Cui (2020) demonstrated the fluoride-free electropolymerization of 3-APBA in room temperature ionic liquids, resulting in poly-3-aminophenylboronic acid with excellent capacitive performance and electrical conductivity. This method also enables the polymer to be used as a glucose sensor (Zou, Yaqiu, & Cui, 2020).
Detection of Saccharides
Li et al. (2014) developed a method for amplified detection of saccharides using a co-polymerized electrode of phenol and 3-hydroxyphenylboronic acid. This approach effectively detected various saccharides like fructose, mannose, and glucose, demonstrating the potential of phenylboronic acid derivatives in biosensing applications (Li et al., 2014).
Synthesis of Ortho-Functionalized Arylboronic Acids
Da̧browski et al. (2007) researched the synthesis of ortho-functionalized arylboronic acids using an ortho-lithiated derivative of protected phenylboronic acid. This study provides insights into creating structurally diverse arylboronic acids, which are crucial in various synthetic applications (Da̧browski et al., 2007).
Antibacterial Properties
Adamczyk-Woźniak et al. (2021) investigated the antibacterial properties of (trifluoromethoxy)phenylboronic acids. Their research highlights the structural and antimicrobial properties of these boronic acids, demonstrating potential applications in the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Targeted Drug Delivery
Zhang et al. (2013) explored the use of phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells. This research underscores the potential of boronic acid derivatives in creating more effective drug delivery systems (Zhang et al., 2013).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains . This property allows them to interact with a wide range of biological targets.
Mode of Action
The mode of action of 3-Butoxycarbonylphenylboronic acid is likely based on its ability to form boronate esters with diols, particularly those present in biological molecules. This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Given the broad reactivity of boronic acids and their esters, it is plausible that this compound could influence multiple pathways, particularly those involving proteins or enzymes with diol-containing side chains .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally known to be marginally stable in water, which could potentially affect their bioavailability .
Result of Action
The ability of boronic acids and their esters to form reversible covalent complexes with diol-containing biological molecules suggests that they could potentially modulate the function of these molecules .
Action Environment
The action, efficacy, and stability of 3-Butoxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of boronic esters . Therefore, the physiological context in which this compound is used could greatly affect its biological activity.
Safety and Hazards
properties
IUPAC Name |
(3-butoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBUIKBJAGBSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457978 |
Source
|
Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxycarbonylphenylboronic acid | |
CAS RN |
827300-04-9 |
Source
|
Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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